molecular formula C14H12BrClO B8581566 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene

1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene

Cat. No.: B8581566
M. Wt: 311.60 g/mol
InChI Key: GBTOZBQSLCSPBU-UHFFFAOYSA-N
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Description

1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H12BrClO It is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a phenylmethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2-[(phenylmethyl)oxy]benzene. The bromination reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and phenylmethyl ether groups influence the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chloro and phenylmethyl ether groups.

    4-Chlorobenzyl Bromide: Contains both the bromomethyl and chloro groups but lacks the phenylmethyl ether group.

    1-(Bromomethyl)-4-methylbenzene: Similar structure with a bromomethyl group and a methyl group on the benzene ring.

Uniqueness: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is unique due to the presence of all three substituents (bromomethyl, chloro, and phenylmethyl ether) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H12BrClO

Molecular Weight

311.60 g/mol

IUPAC Name

1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrClO/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

GBTOZBQSLCSPBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of {4-chloro-2-[(phenylmethyl)oxy]phenyl}methanol (for a preparation see intermediate 6) (0.501 g, 2.02 mmol) in DCM (10 ml) at −10 to −15° C., under nitrogen, was added a solution of phosphorus tribromide (0.190 ml, 2.02 mmol, Aldrich) in DCM (5 ml) dropwise. The solution was allowed to warm to ambient temperature and stirred for 4.5 h. To the reaction mixture in an ice-water bath was added dropwise saturated aqueous sodium hydrogen carbonate (5 ml). The mixture was diluted with water (45 ml) and dichloromethane (55 ml). The phases were separated and the aqueous phase washed with DCM (30 ml). The combined organic extracts were washed with water (10 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give 1-(bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene (0.505 g) as a colourless gum.
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55 mL
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Synthesis routes and methods II

Procedure details

To a solution of {4-chloro-2-[(phenylmethyl)oxy]phenyl}methanol (for as preparation see Intermediate 15) (0.501 g, 2.02 mmol) in DCM (10 ml) at −10 to −15° C., under nitrogen, was added a solution of phosphorus tribromide (0.190 ml, 2.02 mmol, Aldrich) in DCM (5 ml) dropwise. The solution was allowed to warm to ambient temperature and stirred for 4.5 h. To the reaction mixture in an ice-water bath was added dropwise saturated aqueous sodium hydrogen carbonate (5 ml). The mixture was diluted with water (45 ml) and dichloromethane (55 ml). The phases were separated and the aqueous phase washed with DCM (30 ml). The combined organic extracts were washed with water (10 ml). The organic extract was dried (MgSO4), filtered and the solvent removed in vacuo to give 1-(bromomethyl)-4-chloro-2-[(phenylmethyl)oxy]benzene as a colourless gum (0.505 g).
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